molecular formula C23H19N5O B3855183 4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone CAS No. 101379-65-1

4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B3855183
CAS No.: 101379-65-1
M. Wt: 381.4 g/mol
InChI Key: FJQGTRYGTJYVLZ-LFVJCYFKSA-N
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Description

4-Methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a triazine-based hydrazone derivative synthesized via the condensation of 5,6-diphenyl-1,2,4-triazin-3-yl hydrazine with 4-methoxybenzaldehyde. The compound features a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions and a hydrazone moiety at the 3-position, which is further functionalized with a 4-methoxybenzaldehyde group . This structural configuration confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The methoxy group enhances solubility and modulates electronic interactions, while the triazine ring provides a rigid scaffold for molecular recognition .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-29-20-14-12-17(13-15-20)16-24-27-23-25-21(18-8-4-2-5-9-18)22(26-28-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,27,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGTRYGTJYVLZ-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101379-65-1
Record name 4-METHOXYBENZALDEHYDE (5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for a variety of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing findings from diverse research studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and a suitable hydrazone precursor. The structural formula can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of hydrazone derivatives. For instance, compounds related to 4-methoxybenzaldehyde have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that related compounds could dislodge up to 80% of preformed biofilms of MRSA at specific concentrations . This suggests a promising avenue for developing new antibacterial agents.

Antifungal Activity

Hydrazones have also been evaluated for their antifungal activities. Research indicates that certain derivatives exhibit significant antifungal effects against pathogens like Fusarium graminearum, disrupting cell membranes and inhibiting mycotoxin biosynthesis . This property is particularly relevant in agricultural contexts where fungal contamination can affect crop yields.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones has been documented in various studies. In one investigation, several hydrazone derivatives demonstrated moderate anti-inflammatory effects when tested in animal models at doses of 10 mg/kg. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity .

Anticancer Activity

Hydrazones have been explored as anticancer agents due to their ability to inhibit tumor growth. For example, some derivatives have shown cytotoxic effects against cancer cell lines with IC50 values lower than established chemotherapeutic agents like doxorubicin . The mechanism often involves interaction with cellular proteins and induction of apoptosis in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological activities of hydrazones:

  • Antibacterial Efficacy : A study demonstrated that a series of hydrazone derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhanced antibacterial potency .
  • Antifungal Mechanism : Research on antifungal activity highlighted that certain hydrazones could disrupt fungal cell membranes and inhibit critical biosynthetic pathways necessary for fungal survival .
  • Anti-inflammatory Testing : In vivo studies showed that selected hydrazones reduced inflammation markers significantly in animal models compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityCompoundEffectivenessReference
AntibacterialHydrazone DerivativesUp to 80% biofilm dislodgement
AntifungalRelated CompoundsSignificant inhibition of Fusarium graminearum
Anti-inflammatoryVarious DerivativesModerate activity at 10 mg/kg
AnticancerSelected HydrazonesIC50 < Doxorubicin

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives synthesized from 4-methoxybenzaldehyde. For instance, a related compound, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), demonstrated moderate antibacterial activity against several strains of Salmonella, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . This suggests that compounds derived from 4-methoxybenzaldehyde may serve as lead structures for developing new antibacterial agents.

Neuroprotective Properties
4-Methoxybenzaldehyde has been utilized in synthesizing multi-target directed ligands aimed at treating Alzheimer’s disease. These ligands exhibit potential neuroprotective effects, indicating that the compound could play a role in developing therapeutic strategies for neurodegenerative disorders .

Wound Healing Applications
Research has also explored the use of 4-methoxybenzaldehyde in wound dressing membranes. By immobilizing this compound onto chitosan-gelatin copolymers, studies have demonstrated its effectiveness in promoting wound healing, showcasing its therapeutic potential in regenerative medicine .

Material Science

Synthesis of Novel Materials
The compound's unique properties allow it to be used as an intermediate in synthesizing various organic compounds. Its derivatives are being investigated for their applications in creating advanced materials, including polymers and nanocomposites. The incorporation of triazine derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Agricultural Applications

Agrochemical Development
4-Methoxybenzaldehyde is also being studied for its potential role in developing agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Table 1: Antibacterial Activity of 4-Methoxybenzaldehyde Derivatives

Compound NameTarget BacteriaMIC (μg/mL)Reference
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhi64
Salmonella paratyphi A64
Salmonella paratyphi B128
Salmonella typhimurium64

Table 2: Applications of 4-Methoxybenzaldehyde

Application AreaSpecific UseReference
Medicinal ChemistryAntibacterial agents
Neuroprotective ligands for Alzheimer’s disease
Material ScienceSynthesis of polymers and nanocomposites-
Agricultural ScienceDevelopment of agrochemicals-

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of MBT derived from 4-methoxybenzaldehyde revealed promising results against Salmonella strains. The research involved synthesizing the compound through a simple reaction between 4-methoxybenzaldehyde and thiosemicarbazide under controlled conditions. The resulting product was characterized using IR and NMR spectroscopy to confirm its structure before testing its antibacterial activity.

Case Study 2: Wound Healing Membranes
In another study, researchers developed wound dressing membranes incorporating immobilized anisaldehyde (a derivative of 4-methoxybenzaldehyde). The membranes exhibited enhanced healing properties in vitro, suggesting a viable application in clinical settings for improving wound care.

Chemical Reactions Analysis

Condensation Reactions

The hydrazone undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidin-4-ones) to form benzylidene derivatives .

Example :
Reaction with 4-thiazolidinone derivatives (7–9) in acetic acid/sodium acetate yields benzylidene hybrids (10–12):

Hydrazone+ThiazolidinoneAcOH, NaOAcBenzylidene-thiazolidinone hybrids[1]\text{Hydrazone} + \text{Thiazolidinone} \xrightarrow{\text{AcOH, NaOAc}} \text{Benzylidene-thiazolidinone hybrids} \quad[1]

Spectral evidence :

  • ¹H NMR : Methine proton (CH=) resonates at δ 7.79–8.00 ppm (Z-isomer) .

  • IR : C=O stretch at 1729 cm⁻¹ and NH stretch at 3160 cm⁻¹ .

Cyclization and Rearrangement Reactions

The hydrazone reacts with heterocyclic electrophiles, leading to cyclized products :

ReactantConditionsProductMechanism
4-Arylidene-oxazolonesToluene, refluxSubstituted acrylic acid hydrazidesNucleophilic addition
4-Arylidene-oxazolonesGlacial AcOHImidazolonesCyclodehydration
4-Benzylidene-isoxazoloneBenzaldehyde hydrazone + 3-methylisoxazolone1,4-Addition followed by elimination

Solvent-Dependent Reactivity

Reactivity varies significantly with solvent polarity :

  • Nonpolar solvents (e.g., toluene) : Favor nucleophilic addition to form hydrazides.

  • Polar protic solvents (e.g., AcOH) : Promote cyclization via acid-catalyzed dehydration.

Example :
Reaction with 4-benzylidene-3-methyl-5(4H)-isoxazolone splits into two products depending on solvent :

Hydrazone+IsoxazoloneTolueneAcrylic acid hydrazide(Yield: 65–72%)\text{Hydrazone} + \text{Isoxazolone} \xrightarrow{\text{Toluene}} \text{Acrylic acid hydrazide} \quad (\text{Yield: 65–72\%})AcOHImidazolone(Yield: 58–64%)\xrightarrow{\text{AcOH}} \text{Imidazolone} \quad (\text{Yield: 58–64\%})

Spectral Characterization of Products

Critical spectral data for reaction products include:

Table 1: IR and NMR Data for Key Derivatives

Compound TypeIR (cm⁻¹)¹H NMR (δ, ppm)
Benzylidene-thiazolidinone1729 (C=O), 3160 (NH)3.77 (OCH₃), 8.01 (CH=), 11.94 (NH)
Imidazolone1690 (C=O), 1590 (C=N)2.74 (SCH₂), 7.12–7.98 (ArH)

Stability and Reactivity Factors

  • Electronic effects : The electron-withdrawing triazine ring enhances the electrophilicity of the hydrazone’s imine carbon .

  • Steric effects : Bulky 5,6-diphenyl groups on the triazine limit access to the N3 position, directing reactivity to the hydrazone moiety .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methoxybenzaldehyde hydrazone group differentiates it from analogs with tert-butyl () or sulfanyl-acetamide substituents ().
  • The 5,6-diphenyl substitution is a common feature in compounds with enhanced π-π stacking and receptor-binding capabilities .

Key Observations :

  • The target compound’s hydrazone moiety may enhance anticancer activity by facilitating interactions with cellular targets, as seen in related hydrazones ().
  • Thioether-containing analogs (e.g., ) exhibit higher anticancer activity but lower antimicrobial effects, suggesting substituent-dependent selectivity .

Physicochemical Properties

Compound Name Solubility (Water) LogP Melting Point (°C)
This compound Low 4.2 108–111 (predicted)
4-tert-Butylbenzaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone () Very low 5.1 >200
2,4-Bis[5,6-bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine () High (sulfonated) -2.3 Not reported

Key Observations :

  • The methoxy group improves solubility compared to tert-butyl analogs () but less than sulfonated derivatives ().
  • High logP values (4.2–5.1) suggest lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Q & A

Q. Q: What synthetic methodologies are recommended for preparing 4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone?

A:

  • Hydrazone Formation : React 5,6-diphenyl-1,2,4-triazin-3-amine with 4-methoxybenzaldehyde in a refluxing aprotic solvent (e.g., DMSO or ethanol) under acidic conditions (e.g., glacial acetic acid). Monitor completion via TLC .
  • Purification : Use column chromatography with silica gel (40–63 μm) and a hexane/ethyl acetate gradient. Crystallize from ethanol-water for high-purity yields (~65–75%) .
  • Validation : Confirm structure via 1H^1H/13C^{13}C NMR (400/100 MHz) and IR spectroscopy. Key peaks:
    • 1H^1H NMR: Aldehydic proton (~10 ppm), aromatic protons (6.8–8.2 ppm), methoxy group (~3.8 ppm) .
    • IR: C=O stretch (~1680 cm1^{-1}), N–H stretch (~3200 cm1^{-1}) .

Advanced Optimization of Synthesis

Q. Q: How do reaction parameters (solvent, temperature, stoichiometry) influence the yield of this hydrazone?

A:

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require higher temperatures (100–150°C). Ethanol/water mixtures favor crystallization but reduce solubility .
  • Stoichiometry : A 1:1 molar ratio of triazin-3-amine to aldehyde minimizes side products. Excess aldehyde may lead to Schiff base impurities .
  • Temperature Control : Reflux at 80–100°C optimizes hydrazone formation. Higher temperatures (>120°C) risk decomposition .

Mechanistic Insights

Q. Q: How does the methoxy substituent in 4-methoxybenzaldehyde affect the reactivity of the hydrazone?

A:

  • Electronic Effects : The electron-donating methoxy group increases electron density on the aldehyde carbonyl, accelerating nucleophilic attack by the triazine amine. This stabilizes intermediates via resonance .
  • Steric Effects : Para-substitution minimizes steric hindrance, unlike ortho-substituted benzaldehydes, which inhibit coupling reactions .
  • Experimental Validation : Compare reaction kinetics with 4-methylbenzaldehyde (electron-donating) vs. 4-nitrobenzaldehyde (electron-withdrawing) to isolate electronic contributions .

Biological Activity Profiling

Q. Q: What assays are suitable for evaluating the CYP enzyme inhibition potential of this compound?

A:

  • Liver Microsomal Assays : Use a 96-well plate format with human CYP2A6 and mouse CYP2A5 isoforms. Measure coumarin 7-hydroxylation inhibition via fluorescence (Ex/Em: 355/460 nm).
    • IC50_{50} Determination : Dilute the hydrazone in DMSO (0.1–100 µM). 4-Methoxybenzaldehyde derivatives typically show IC50_{50} < 10 µM for CYP2A6 .
  • Reversibility Testing : Pre-incubate with NADPH to distinguish time-dependent (irreversible) vs. competitive inhibition .

Data Contradiction Resolution

Q. Q: How to address discrepancies in reported IC50_{50}50​ values for CYP inhibition across studies?

A:

  • Standardization : Ensure consistent enzyme sources (recombinant vs. liver microsomes), substrate concentrations, and incubation times .
  • Control Experiments : Include known inhibitors (e.g., 2-(p-tolyl)-ethylamine) to validate assay conditions.
  • Statistical Analysis : Use ANOVA to compare datasets, accounting for batch-to-batch variability in enzyme activity .

Computational Modeling

Q. Q: What computational tools predict the interaction of this hydrazone with biological targets?

A:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CYP2A6 (PDB: 3T3S). Focus on hydrophobic interactions with Phe118^{118} and hydrogen bonding with Asn297^{297} .
  • CoMFA/QSAR : Develop 3D-QSAR models using steric/electrostatic fields to correlate substituent effects with inhibitory potency .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

Stability and Storage

Q. Q: What conditions ensure long-term stability of this hydrazone?

A:

  • Storage : Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation. Avoid DMSO solutions >6 months due to radical formation .
  • Degradation Analysis : Monitor via HPLC-PDA (C18 column, acetonitrile/water gradient). Major degradation products include hydrolyzed triazine and oxidized aldehyde .

Advanced Applications in Therapeutics

Q. Q: How to design derivatives for multi-target Alzheimer’s disease therapy?

A:

  • Structural Modifications : Introduce thiosemicarbazone moieties to enhance metal chelation (e.g., Cu2+^{2+}) and β-amyloid aggregation inhibition .
  • In Vivo Testing : Use transgenic AD mouse models (e.g., APP/PS1) to assess cognitive improvement via Morris water maze and Aβ plaque quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

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